molecular formula C22H22N4O4S B368491 N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-10-1

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368491
CAS No.: 902255-10-1
M. Wt: 438.5g/mol
InChI Key: NIJWJHLDYJEOAV-UHFFFAOYSA-N
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Description

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors. This spirocyclic indole-thiadiazole derivative is designed to competitively inhibit the ATP-binding pocket of PIM kinases, thereby suppressing the phosphorylation of downstream substrates involved in pro-survival signaling. By blocking PIM kinase activity, this compound induces apoptosis and inhibits proliferation in a range of cancer cell lines, particularly those of hematopoietic origin. Its primary research value lies in its utility as a chemical probe to elucidate the complex roles of PIM kinases in oncogenesis and tumor progression, and to investigate the potential of PIM inhibition as a therapeutic strategy, either as a single agent or in combination with other targeted therapies. Research utilizing this inhibitor is pivotal for validating PIM kinases as a viable drug target and for understanding mechanisms of resistance in cancer models.

Properties

IUPAC Name

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-8-4-7-11-19(14)30-13-12-25-18-10-6-5-9-17(18)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWJHLDYJEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide, a complex organic compound with the CAS number 902255-10-1, exhibits a unique structure that suggests potential biological activity. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C22_{22}H22_{22}N4_{4}O4_{4}S
Molecular Weight 438.5 g/mol
CAS Number 902255-10-1

Structure

The compound features a spiro configuration, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of the thiadiazole and indole moieties may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. A study on related spiro compounds showed promising antibacterial activity against various strains of bacteria, suggesting that this compound may also possess such activity.

Anticancer Potential

Preliminary investigations into the anticancer potential of thiadiazole derivatives have revealed their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiadiazoles are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This interaction could imply both therapeutic benefits and risks regarding drug interactions.

Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of various thiadiazole derivatives. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Gram-positive bacteria.

Study 2: Anticancer Activity

In another study focused on indole-based compounds, researchers reported that derivatives similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50_{50} values below 20 µM.

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt the cell cycle in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways may be a key mechanism.
  • Enzyme Interaction : Potential inhibition of cytochrome P450 enzymes could affect drug metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro-Indole-Thiadiazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-methylphenoxyethyl, acetyl C₂₅H₂₄N₄O₄S* ~500 (estimated) Spiro[1,3,4-thiadiazole-5,3'-indole] core
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-...acetamide 4-chlorophenoxyethyl, acetyl C₂₃H₂₃ClN₄O₄S 487.0 Chlorine substituent enhances lipophilicity
N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-...acetamide 4-ethoxybenzyl, acetyl C₂₄H₂₆N₄O₄S 466.6 Ethoxy group improves metabolic stability
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-methoxyphenyl, pyrimidoindole C₂₄H₂₀N₆O₃S₂ 528.6 Extended π-system for DNA intercalation
N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-...acetamide Dual methoxyphenyl C₂₆H₂₃N₃O₅S 489.5 Symmetric substituents for balanced pharmacokinetics

*Exact molecular formula inferred from analogs.

Key Observations :

  • Phenoxy vs. Benzyl Substituents: The target compound’s 2-methylphenoxyethyl group differs from the 4-chlorophenoxyethyl and 4-ethoxybenzyl groups in analogs.
  • Heterocyclic Extensions : The pyrimidoindole moiety in introduces a planar aromatic system, likely improving DNA/protein interaction compared to the simpler thiadiazole-indole core of the target compound.
  • Symmetry Effects : The dual methoxyphenyl groups in suggest improved solubility and absorption over the asymmetric substituents in the target compound.

Physicochemical Properties

  • Solubility: The acetamide moiety in the target compound and analogs (e.g., ) enhances water solubility compared to non-polar derivatives.
  • Thermal Stability : Melting points and decomposition temperatures are unreported for most analogs, but the spirocyclic core likely confers rigidity and high thermal stability .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, hydrazine-carbothioamide intermediates react with acetyl chloride under acidic conditions to form the thiadiazole ring. Key conditions include:

StepReagents/ConditionsPurpose
CyclocondensationAcetic acid, reflux (110°C)Thiadiazole ring closure
PurificationColumn chromatography (SiO₂)Isolation of thiadiazole intermediate

Indole Core Construction

The indole fragment is synthesized using a modified Madelung reaction or catalytic cyclization. A recent patent describes enamine intermediates derived from 1,3-cyclohexanedione and 2-aminoethanol, which undergo dehydrogenation over Pd/C catalysts at 150–200°C to yield 4-hydroxyindole derivatives. This method avoids high-pressure reactors and improves safety.

Spiro Junction Formation

Spiro cyclization is achieved by treating the thiadiazole and indole precursors with phosphorus oxychloride (POCl₃) in dry dichloromethane. The reaction proceeds via electrophilic aromatic substitution, forming the spiro center at position 5 of the thiadiazole and position 3' of the indole.

Functionalization of the Spiro Core

Alkylation with 2-(2-Methylphenoxy)ethyl Groups

The 2-(2-methylphenoxy)ethyl side chain is introduced through nucleophilic substitution. The indole nitrogen reacts with 2-(2-methylphenoxy)ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Critical Parameters :

  • Molar Ratio : 1:1.2 (indole:alkylating agent)

  • Reaction Time : 12–16 hours

  • Yield : ~65% (isolated via silica gel chromatography)

Acetylation Reactions

Acetyl groups are introduced at the 4-position of the thiadiazole and the 2-position of the acetamide via Friedel-Crafts acylation. Acetic anhydride (Ac₂O) and aluminum chloride (AlCl₃) in dichloroethane at 0–5°C facilitate selective acetylation.

Side Reaction Mitigation :

  • Low temperatures prevent over-acetylation.

  • Quenching with ice-water ensures precise reaction termination.

Cycloaddition ParameterValue
SolventToluene
CatalystNone (thermal activation)
Reaction Time4 hours

Optimization Challenges and Solutions

Purification Difficulties

The polar nature of the spiro compound necessitates advanced purification techniques:

  • Size-Exclusion Chromatography : Separates by molecular weight in THF.

  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >98% purity.

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives : Controlled stoichiometry minimizes this.

  • Deacetylated intermediates : Use of anhydrous conditions prevents hydrolysis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Multi-Step CyclizationHigh regioselectivityLengthy (5–7 steps)40–55%
1,3-Dipolar ApproachRapid ring formationRequires specialized equipment30–45%
Catalytic DehydrogenationScalable (gram quantities)Catalyst cost50–65%

Scalability and Industrial Relevance

The VulcanChem protocol demonstrates gram-scale synthesis using commercially available reagents. Key industrial considerations:

  • Cost Efficiency : 2-(2-methylphenoxy)ethyl bromide ($120/mol) contributes to 60% of raw material costs.

  • Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste.

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